molecular formula C12H16INO B5697044 N-(4-iodophenyl)-2,2-dimethylbutanamide

N-(4-iodophenyl)-2,2-dimethylbutanamide

Cat. No.: B5697044
M. Wt: 317.17 g/mol
InChI Key: UFNWFCOBBCTUBX-UHFFFAOYSA-N
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Description

N-(4-iodophenyl)-2,2-dimethylbutanamide is an organic compound characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a butanamide structure

Chemical Reactions Analysis

Types of Reactions

N-(4-iodophenyl)-2,2-dimethylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while coupling reactions with arylboronic acids would produce biaryl compounds .

Scientific Research Applications

N-(4-iodophenyl)-2,2-dimethylbutanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-iodophenyl)-2,2-dimethylbutanamide involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, which influences the compound’s binding affinity and selectivity towards its targets. Additionally, the amide group can form hydrogen bonds, further stabilizing the compound’s interaction with proteins and other biomolecules .

Comparison with Similar Compounds

Properties

IUPAC Name

N-(4-iodophenyl)-2,2-dimethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16INO/c1-4-12(2,3)11(15)14-10-7-5-9(13)6-8-10/h5-8H,4H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFNWFCOBBCTUBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)NC1=CC=C(C=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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